molecular formula C9H11Cl2NO B12968977 (S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol

(S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol

Cat. No.: B12968977
M. Wt: 220.09 g/mol
InChI Key: AJNQERNWUVQTDZ-SECBINFHSA-N
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Description

(S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethanol moiety, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. For example, the catalytic hydrogenation of a Schiff base compound in the presence of an amine salt or amide salt using a catalyst such as palladium or platinum can yield this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3,4-Dichlorophenyl)-2-(methylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2S)-2-(3,4-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1

InChI Key

AJNQERNWUVQTDZ-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CNC(CO)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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